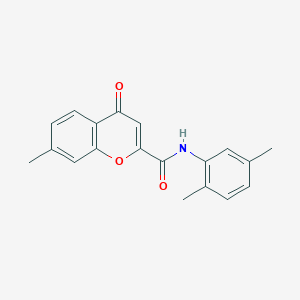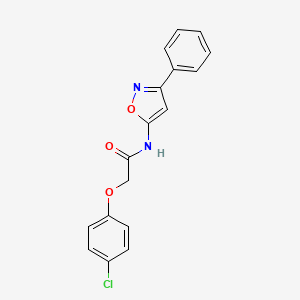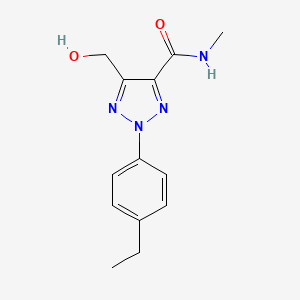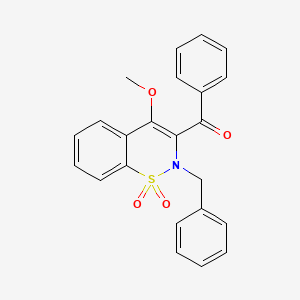![molecular formula C16H17N5O8S B11389298 3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11389298.png)
3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic ring system, a pyrazole moiety, and various functional groups
Preparation Methods
The synthesis of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic ring system and the introduction of the pyrazole moiety. The synthetic route typically starts with commercially available reagents and involves several key reactions, such as nucleophilic substitution, acylation, and cyclization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of functional groups such as the pyrazole moiety allows for oxidation reactions, which can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Acylation: The acylation of the amino group can be achieved using acyl chlorides or anhydrides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid include other bicyclic compounds with similar functional groups These compounds may share some properties but differ in their specific structure and reactivity For example, compounds with different substituents on the pyrazole moiety or variations in the bicyclic ring system may exhibit different biological activities or chemical reactivity The uniqueness of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[42
Properties
Molecular Formula |
C16H17N5O8S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S/c1-3-19-4-9(21(27)28)10(18-19)13(23)17-11-14(24)20-12(16(25)26)8(5-29-7(2)22)6-30-15(11)20/h4,11,15H,3,5-6H2,1-2H3,(H,17,23)(H,25,26) |
InChI Key |
CBCWDEYFYVTWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389220.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11389249.png)

![5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11389253.png)
![1-(4-chlorophenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389256.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11389259.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11389276.png)
![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389279.png)
![9-benzyl-6-chloro-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11389289.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11389297.png)


